N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide
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Overview
Description
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, a bromine atom, and a methoxy group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as N-(4-acetylphenyl)-3-azido-4-methoxybenzamide.
Oxidation: N-(4-carboxyphenyl)-3-bromo-4-methoxybenzamide.
Reduction: N-(4-hydroxyphenyl)-3-bromo-4-methoxybenzamide.
Hydrolysis: 4-acetylphenylamine and 3-bromo-4-methoxybenzoic acid.
Scientific Research Applications
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl, bromine, and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: Similar structure but with diphenylphosphino groups instead of bromine and methoxy groups.
5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl-2-methoxybenzamide: Contains a pyrazole ring and a chloro group instead of bromine.
Uniqueness
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10(19)11-3-6-13(7-4-11)18-16(20)12-5-8-15(21-2)14(17)9-12/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGUVKKYPAAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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